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Acth (1-39), porcine

Cat. No.: B12094141
M. Wt: 4567 g/mol
InChI Key: XFBDTKGDXZDJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biological Origin and General Research Significance

Adrenocorticotropic hormone (ACTH) (1-39), porcine, originates from the anterior pituitary gland of pigs. novoprolabs.com It is synthesized from a larger precursor protein called pro-opiomelanocortin (POMC). The primary and most well-understood function of ACTH is to stimulate the adrenal cortex. pubcompare.ai It acts by binding to the melanocortin type 2 receptor (MC2R), a G-protein coupled receptor located on the surface of adrenocortical cells. frontiersin.org This binding initiates a signaling cascade that leads to the synthesis and secretion of glucocorticoids, most notably cortisol. nih.gov

The research significance of porcine ACTH (1-39) is substantial. It serves as a crucial tool for studying the HPA axis, which is central to regulating metabolism, immunity, and stress responses. nih.gov Researchers utilize porcine ACTH to investigate adrenal function, the specifics of steroid hormone synthesis (steroidogenesis), and the cellular mechanisms that follow receptor binding. frontiersin.orgnih.gov Furthermore, studies have explored its direct effects on various tissues and its potential role in conditions beyond adrenal insufficiency, leveraging its biological activity to understand both normal physiology and disease states. frontiersin.orgfrontiersin.org Animal studies and comparisons with synthetic analogs have also been a key area of research, aiming to understand differences in biological response and efficacy. nih.govnih.gov

Table 1: Properties of Adrenocorticotropic Hormone (1-39), Porcine

Property Description
Full Name Adrenocorticotropic hormone (1-39), porcine
Abbreviation ACTH (1-39), porcine
Source Porcine (pig) pituitary gland (Sus scrofa) novoprolabs.com
Amino Acid Count 39
Precursor Pro-opiomelanocortin (POMC)
Primary Function Stimulates the adrenal cortex to produce and release corticosteroids (e.g., cortisol). pubcompare.ai
Mechanism of Action Binds to melanocortin 2 receptor (MC2R) on adrenal cortical cells.
Molecular Formula C₂₁₀H₃₁₄N₅₆O₅₇S novoprolabs.com
Molecular Weight 4567 g/mol novoprolabs.com

Historical Context of Research Applications

The use of porcine ACTH in research has a long history, dating back to early efforts to isolate and understand pituitary hormones. nih.gov Initially, extracts from animal pituitary glands were the primary source of ACTH for both research and clinical investigation. nih.govresearchgate.net Porcine ACTH was historically used in adrenal stimulation tests to assess the functional integrity of the HPA axis. nih.gov

Throughout the mid to late 20th century, significant research focused on comparing the biological effects of porcine ACTH with human ACTH and, later, with synthetic versions like tetracosactide (ACTH 1-24). nih.govnih.govoup.com Studies in the 1970s, for example, directly compared purified human and porcine ACTH to evaluate their relative potency and duration of action in humans. oup.com These comparative studies were crucial for understanding species specificity and the structure-function relationship of the hormone. nih.gov While research has shown that porcine ACTH elicits a more rapid cortisol response, human ACTH may have a longer-lasting biological effect. nih.govoup.com Although synthetic analogs are now often preferred in certain applications due to factors like reduced immunogenicity, porcine ACTH remains a valuable compound in specific research contexts, including studies validating alternative HPA axis testing protocols and investigating the broader, non-canonical effects of full-length ACTH. nih.govresearchgate.net

Table 2: Comparative Research Findings of ACTH Formulations

Feature Porcine ACTH (1-39) Human ACTH (1-39) Tetracosactide (Synthetic ACTH 1-24)
Origin Natural, derived from porcine pituitary glands. Natural, derived from human pituitary or recombinant technology. Synthetic. wikipedia.org
Structure Full-length 39-amino acid peptide. Full-length 39-amino acid peptide. First 24 amino acids of ACTH. nih.gov
Biological Activity Elicits a rapid cortisol response. nih.gov Produces a more sustained biological effect in vivo compared to porcine ACTH. nih.govoup.com Retains the full biological activity of the native hormone for adrenal stimulation. nih.gov
Research Use Historically used for HPA axis stimulation tests; used in comparative studies and to validate testing protocols. nih.gov Used in studies of ACTH signaling and receptor mutations. Commonly used as a diagnostic agent in the ACTH stimulation test. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C210H314N56O57S B12094141 Acth (1-39), porcine

Properties

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBDTKGDXZDJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C210H314N56O57S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4567 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9061-27-2
Record name α1-39-Corticotropin (pig)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Architecture and Post Translational Processing of Acth 1 39 , Porcine

Primary Amino Acid Sequence Analysis

The primary structure of porcine ACTH (1-39) consists of a specific 39-amino acid sequence. cortrophin.comfda.gov This linear polypeptide chain is fundamental to its biological function. The sequence is as follows:

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Leu-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe. cortrophin.comnovoprolabs.com

This highly conserved sequence is crucial for its interaction with the melanocortin 2 receptor (MC2R). frontiersin.org

Table 1: Primary Amino Acid Sequence of Porcine ACTH (1-39)

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1 Ser S
2 Tyr Y
3 Ser S
4 Met M
5 Glu E
6 His H
7 Phe F
8 Arg R
9 Trp W
10 Gly G
11 Lys K
12 Pro P
13 Val V
14 Gly G
15 Lys K
16 Lys K
17 Arg R
18 Arg R
19 Pro P
20 Val V
21 Lys K
22 Val V
23 Tyr Y
24 Pro P
25 Asn N
26 Gly G
27 Ala A
28 Glu E
29 Asp D
30 Glu E
31 Leu L
32 Ala A
33 Glu E
34 Ala A
35 Phe F
36 Pro P
37 Leu L
38 Glu E
39 Phe F

Data sourced from multiple references. cortrophin.comnovoprolabs.com

Endogenous Proteolytic Cleavage and Fragment Identification from Porcine Pituitary Extracts

Within the porcine pituitary gland, ACTH (1-39) is subject to endogenous proteolytic processing, resulting in a variety of smaller peptide fragments. nih.govnih.gov This cleavage is a natural part of its lifecycle and can modulate its biological activity. Research has identified several of these fragments in extracts of porcine anterior pituitary glands. nih.gov

Studies have revealed the presence of corticotrophic variants such as ACTH (1-38), ACTH (1-37), ACTH (7-39), and ACTH (7-38). nih.gov Further analysis of porcine pituitary extracts has also identified ACTH (1-31), ACTH (7-34), ACTH (7-36), and ACTH (7-38). nih.gov The existence of these fragments in significant amounts relative to the intact ACTH (1-39) suggests a more complex and differential proteolytic processing than previously understood. nih.gov It is noteworthy that fragments with a shortened N-terminal region generally exhibit lower corticotrophic potency. nih.gov

Table 2: Identified Endogenous ACTH Fragments in Porcine Pituitary Extracts

Fragment Starting Position Ending Position Reference
ACTH (1-38) 1 38 nih.gov
ACTH (1-37) 1 37 nih.gov
ACTH (7-39) 7 39 nih.gov
ACTH (7-38) 7 38 nih.govnih.gov
ACTH (1-31) 1 31 nih.gov
ACTH (7-34) 7 34 nih.gov
ACTH (7-36) 7 36 nih.gov

This table summarizes key findings on the natural cleavage products of porcine ACTH.

Characterization of Modified Forms: Deamidated Derivatives

Deamidation, a common post-translational modification, can alter the structure and function of peptides. In porcine ACTH, the asparagine (Asn) residue at position 25 is susceptible to this modification. nih.govnih.gov Deamidation of Asn-25 can lead to the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues. nih.gov

This process is pH-dependent. nih.gov Under neutral and alkaline conditions, deamidation is thought to proceed through a cyclic imide intermediate. nih.gov In acidic conditions, the reaction likely occurs via direct hydrolysis of the Asn residue. nih.gov One of the major components in some commercial preparations of repository corticotropin (B344483) injection is N-25 deamidated (N25D) porcine ACTH (1-39). nih.gov The presence of this deamidated form can influence the biological activity of the peptide preparation. nih.gov For instance, a deamidative beta-aspartyl shift at position 25 in porcine ACTH (7-38) was found to impact its corticotrophic activity. nih.gov

Structural Determinants of Bioactivity: Message and Address Sequences

The biological activity of ACTH is not uniformly distributed across the entire peptide chain but is concentrated in specific regions known as "message" and "address" sequences. frontiersin.orgnih.gov

The "message" sequence, identified as His6-Phe7-Arg8-Trp9, is crucial for signal transduction and activation of the melanocortin receptors. frontiersin.orgnih.govfrontiersin.org This sequence is highly conserved among melanocortin peptides. frontiersin.org The "address" sequence, Lys15-Lys16-Arg17-Arg18-Pro19, is thought to provide the specificity for the melanocortin 2 receptor (MC2R), ensuring that ACTH selectively activates the adrenal cortex. frontiersin.orgnih.gov Both sequences are necessary for the full biological activity of ACTH. The address sequence first interacts with the receptor, which then allows the message sequence to bind and induce the conformational change that leads to cell activation. frontiersin.org

Table 3: Key Bioactive Sequences within Porcine ACTH (1-39)

Sequence Type Amino Acid Sequence Position Function Reference
Message Sequence His-Phe-Arg-Trp 6-9 Receptor activation and signal transduction frontiersin.orgnih.gov
Address Sequence Lys-Lys-Arg-Arg-Pro 15-19 Receptor specificity (MC2R) frontiersin.orgnih.gov

This table highlights the critical regions of porcine ACTH responsible for its biological function.

Peptide Stability and Enzymatic Degradation Pathways

The stability of porcine ACTH (1-39) is a critical factor for its biological half-life and therapeutic application. As a peptide, it is susceptible to degradation by various enzymes and chemical processes.

Lyophilized (freeze-dried) ACTH (1-39) is generally stable when stored at very low temperatures, such as -80°C. However, in solution, its stability is influenced by factors like pH, temperature, and concentration. nih.govnih.gov Aggregation is a common issue affecting the physical stability of peptides in solution. nih.gov

Chemical degradation pathways include oxidation, particularly of the methionine residue at position 4, and deamidation, as discussed previously. nih.gov The Asn-Gly sequence at positions 25-26 is a known "hot spot" for deamidation. nih.gov Hydrolysis of peptide bonds can also occur, especially at aspartic acid residues.

Enzymatic degradation in the body is a major route of inactivation. The specific peptidases responsible for the breakdown of ACTH in circulation contribute to its relatively short plasma half-life. The complex mixture of ACTH-related peptides found in some formulations is a result of both endogenous processing and potential degradation during extraction and purification. cortrophin.com

Receptor Pharmacology and Intracellular Signaling Cascades of Acth 1 39 , Porcine

Activation of Adenylate Cyclase and Cyclic AMP-Dependent Pathways

The binding of porcine ACTH (1-39) to MC2R initiates a canonical signaling cascade common to many GPCRs. This interaction activates the membrane-bound enzyme adenylate cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels serves as a critical second messenger, propagating the hormonal signal within the cell. nih.gov

This activation of the adenylate cyclase-cAMP pathway is an obligatory step in the steroidogenic pathway stimulated by ACTH. nih.gov Studies in various cell models, including rat adrenal cells, have confirmed that ACTH administration leads to a significant increase in adrenal cAMP levels. The functionality of melanocortin receptors in response to ACTH (1-39) has been demonstrated by the accumulation of intracellular cAMP following receptor activation. pa2online.org In zebrafish ovarian follicles, however, the inhibitory effect of ACTH on estradiol (B170435) release appears to occur upstream of adenylyl cyclase activation, suggesting alternative signaling mechanisms in certain tissues. plos.org

Downstream Protein Kinase Activation and Phosphorylation Events

The rise in intracellular cAMP triggers the activation of cAMP-dependent protein kinase A (PKA). frontiersin.org PKA is a key downstream effector that phosphorylates a multitude of target proteins, including enzymes and transcription factors, thereby altering their activity and initiating the cellular responses to ACTH. frontiersin.org The phosphorylation of specific nuclear factors by PKA is a crucial step in mediating the long-term effects of ACTH on gene expression. frontiersin.org

In addition to the well-established PKA pathway, ACTH signaling can also involve other protein kinases. ACTH has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), in various adrenal cell lines. nih.govoup.com While the precise mechanisms are still under investigation, this activation appears to be at least partially dependent on cAMP and PKA in some cell types. researchgate.net However, in H295R human adrenal cells, the ERK1/2 response to ACTH is immediate and significant, despite a modest cAMP response, suggesting the involvement of PKA-independent pathways as well. oup.comoup.com Furthermore, protein tyrosine phosphatases (PTPs) are also implicated as components of the ACTH signaling pathway, acting downstream of PKA activation to regulate steroidogenesis. nih.gov

Transcriptional Regulation and Gene Expression Modulation

A significant consequence of the ACTH-induced signaling cascade is the modulation of gene expression, which underlies the chronic or long-term effects of the hormone. frontiersin.orgnih.gov The activation of PKA and subsequent phosphorylation of transcription factors lead to changes in the transcription of specific genes. frontiersin.org

A primary target of this regulation is the suite of genes encoding steroidogenic enzymes. frontiersin.orgnih.gov Chronic treatment with ACTH leads to a coordinated increase in the expression of genes involved in cortisol production, such as those for steroidogenic acute regulatory protein (StAR) and various cytochrome P450 enzymes. frontiersin.orgnih.gov For instance, in human adrenal cells, ACTH treatment has been shown to significantly increase the mRNA levels of genes like CYP17A1, CYP21A2, and STAR. nih.govbioscientifica.com

Interestingly, ACTH also regulates the expression of its own receptor and accessory proteins. Studies have demonstrated that ACTH treatment upregulates the expression of the MC2R gene itself, as well as the melanocortin 2 receptor accessory protein (MRAP), which is essential for the proper function and trafficking of MC2R to the cell surface. nih.govbioscientifica.com This indicates a positive feedback loop where ACTH enhances the cell's sensitivity to subsequent stimulation.

Table 3: Selected Genes Upregulated by ACTH Treatment in Human Adrenal Cells

Gene SymbolGene NameFold ChangeReference
CYP17A1Cytochrome P450 Family 17 Subfamily A Member 1~32 bioscientifica.com
MRAPMelanocortin 2 Receptor Accessory Protein~16 nih.govbioscientifica.com
STARSteroidogenic Acute Regulatory Protein~13.86 nih.gov
CYP21A2Cytochrome P450 Family 21 Subfamily A Member 2~13.45 nih.gov
MC2RMelanocortin 2 Receptor~12 nih.govbioscientifica.com
HSD3B2Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 2~10.02 nih.gov

Comparative Receptor Activation Profiles and Potency

The biological potency of ACTH (1-39) and its fragments can vary depending on the specific melanocortin receptor subtype and the cellular response being measured. Full-length ACTH (1-39) is the specific agonist for MC2R, the activation of which leads to steroidogenesis. nih.gov The N-terminal fragment ACTH (1-24) retains full biological activity in terms of stimulating the MC2R.

While ACTH (1-39) is the primary ligand for MC2R, it can also activate other melanocortin receptors, often with different potencies compared to other melanocortin peptides like α-MSH. nih.gov For example, in oligodendrocytes, agonists for MC1R, MC3R, MC4R, and MC5R can mimic the protective effects of ACTH (1-39). nih.gov

Physiological Modulations and Biological Activities in Animal Models

Adrenocortical Steroidogenesis Induction in Animal Models

Adrenocorticotropic hormone (ACTH) (1-39), porcine, is a potent stimulator of the adrenal cortex, inducing the synthesis and secretion of glucocorticoids, primarily cortisol. This process, known as steroidogenesis, is initiated when ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells. This binding activates a cascade of intracellular signaling events, leading to the production of corticosteroids.

In various animal models, the administration of porcine ACTH has been shown to reliably elevate plasma cortisol levels. For instance, in juvenile pigs, a notable increase in cortisol concentrations is observed within hours of ACTH administration, demonstrating a rapid physiological response. Similarly, studies in female dogs have shown that porcine ACTH effectively stimulates the adrenal cortex, leading to a significant rise in plasma corticosteroid concentrations. nih.gov Research in neonatal rats has also confirmed that intraperitoneal injection of porcine ACTH stimulates the release of corticosterone (B1669441). physiology.org

The induction of steroidogenesis by porcine ACTH is a cornerstone of adrenal function tests in veterinary medicine. These tests are crucial for evaluating the responsiveness of the adrenal glands and diagnosing conditions related to adrenal insufficiency. The ability of porcine ACTH to induce maximal secretion of adrenocortical reserves has been demonstrated to be comparable to synthetic ACTH analogues in dogs. nih.gov

A study on weaned sows showed that repeated administration of ACTH effectively increased plasma cortisol concentrations for at least two hours. jst.go.jp In pregnant sows, repeated ACTH application also resulted in a significant and sustained increase in plasma cortisol levels. semanticscholar.org Furthermore, research in a porcine model of obesity indicated that the cortisol response to ACTH stimulation was increased after six and twelve weeks of a high-calorie diet. endocrine-abstracts.org

The following table summarizes the effects of porcine ACTH (1-39) on adrenocortical steroidogenesis in different animal models.

Animal ModelKey FindingsReference(s)
Juvenile PigsRapid and significant increase in plasma cortisol levels post-injection.
Female DogsElicits maximal secretion of adrenocortical reserve, comparable to synthetic ACTH. nih.gov
Neonatal RatsStimulates corticosterone release. physiology.org
Weaned SowsEffectively increases plasma cortisol concentrations for at least two hours. jst.go.jp
Pregnant SowsRepeated application leads to a significant and sustained increase in plasma cortisol. semanticscholar.org
Porcine Obesity ModelIncreased cortisol response to ACTH stimulation after a high-calorie diet. endocrine-abstracts.org

Hypothalamic-Pituitary-Adrenal Axis Dynamics Research in Animal Models

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates responses to stress and maintains homeostasis. nih.gov ACTH is a central component of this axis, with its secretion from the anterior pituitary gland being stimulated by corticotropin-releasing hormone (CRH) and vasopressin (VP) from the hypothalamus. nih.govnih.gov Porcine ACTH (1-39) is frequently utilized in research to investigate the dynamics and regulatory mechanisms of the HPA axis in various animal models.

In domestic farm animals such as sheep, cattle, and pigs, both CRH and VP are involved in regulating ACTH secretion. nih.govoup.com In pigs and cattle, CRH appears to be the more potent stimulator of ACTH release, whereas VP is more potent in sheep. nih.govoup.com The administration of exogenous porcine ACTH allows researchers to bypass the hypothalamic and pituitary components of the axis and directly assess the adrenal gland's response capacity. nih.gov This is a fundamental aspect of the ACTH stimulation test, a widely used diagnostic tool to evaluate adrenal function. nih.govnih.gov

Studies in a porcine model of obesity have shown that high-calorie feeding can activate the HPA axis, as evidenced by an increased cortisol response to ACTH stimulation, even before the onset of significant metabolic dysfunction. endocrine-abstracts.org This suggests that HPA axis activation may be an early event in the development of obesity-related complications. endocrine-abstracts.org Research on neonatal boars has revealed age-related changes in the functioning of the pituitary-adrenocortical axis, with the greatest plasma ACTH and incremental cortisol responses to restraint stress observed at 12 days of age. nih.gov This indicates a dynamic maturation of the HPA axis during the neonatal period in pigs. nih.gov

Furthermore, investigations into the genetic determinants of HPA axis activity in pigs have utilized ACTH stimulation tests to analyze inter-individual differences in cortisol responses. nih.gov These studies have highlighted that the sensitivity of the adrenal cortex to ACTH is a key factor contributing to genetic variations in circulating cortisol levels. nih.gov

The table below provides an overview of research findings on HPA axis dynamics using porcine ACTH (1-39) in animal models.

Animal ModelResearch FocusKey FindingsReference(s)
Domestic Livestock (Pigs, Cattle, Sheep)Regulation of ACTH secretionCRH is more potent in pigs and cattle; VP is more potent in sheep. nih.govoup.com
Porcine Obesity ModelHPA axis activation in obesityHPA axis activation precedes metabolic dysfunction. endocrine-abstracts.org
Neonatal BoarsDevelopmental changes in HPA axisAge-related changes in ACTH and cortisol responses to stress. nih.gov
Pigs (Genetic Studies)Genetic influence on HPA axisAdrenal sensitivity to ACTH is a key genetic determinant of cortisol levels. nih.govnih.gov

Extra-Adrenal Endocrine System Interactions in Animal Models

While the primary role of ACTH is the stimulation of the adrenal cortex, research indicates that porcine ACTH (1-39) can also interact with other endocrine systems, particularly the reproductive system, in various animal models. These extra-adrenal effects are often observed in the context of stress, where elevated ACTH levels can influence gonadal function.

In female pigs, elevated glucocorticoid levels resulting from ACTH administration have been shown to disrupt ovarian function. psu.edu Specifically, ACTH treatment during the luteal phase can lower plasma and follicular fluid estrogen levels. psu.edu Further studies in weaned sows have demonstrated that long-term, repeated administration of ACTH can delay the onset of estrus and the pre-ovulatory luteinizing hormone (LH) peak, decrease estrogen concentrations during the estrus phase, and reduce progesterone (B1679170) secretion after ovulation. jst.go.jp These findings suggest that chronic stress, mimicked by repeated ACTH injections, can have significant negative impacts on female reproductive endocrinology and function in pigs. jst.go.jp

Interestingly, research in boars subjected to three days of ACTH-induced stress showed no effect on LH levels, but did result in a marked decrease in blood cholesterol concentrations, suggesting an enhanced biotransformation process.

Studies in zebrafish have also revealed direct effects of porcine ACTH on gonadal steroidogenesis. In zebrafish ovarian follicles, porcine ACTH (1-39) did not affect cortisol or unstimulated estradiol (B170435) release. However, it did inhibit the production of estradiol that was stimulated by human chorionic gonadotropin (hCG) in a dose-dependent manner. This suggests a direct modulatory role for ACTH on ovarian steroid production in this species, independent of its effects on cortisol.

The table below summarizes the observed interactions of porcine ACTH (1-39) with extra-adrenal endocrine systems in different animal models.

Animal ModelEndocrine System InteractionKey FindingsReference(s)
Female Pigs (Gilts/Sows)Reproductive SystemLowers estrogen levels; delays estrus and LH peak; reduces post-ovulatory progesterone. jst.go.jppsu.edu
Male Pigs (Boars)Reproductive SystemNo effect on LH levels; decreased blood cholesterol.
Zebrafish (Danio rerio)Reproductive SystemInhibits hCG-stimulated estradiol production in ovarian follicles.

Neuroendocrine-Immune System Interplay and Immunomodulatory Actions in Research Settings

The interaction between the neuroendocrine and immune systems is a critical area of research, and porcine ACTH (1-39) serves as a valuable tool to investigate this interplay. nih.gov ACTH is a key component of the stress response, which is known to have profound effects on immune function. nih.gov The immunomodulatory actions of ACTH are complex and are believed to be mediated through both steroidogenic and non-steroidogenic pathways. researchgate.net

In response to inflammatory insults, such as the administration of lipopolysaccharide (LPS), the HPA axis is activated, leading to the release of ACTH and subsequent production of glucocorticoids. nih.gov These glucocorticoids, in turn, exert negative feedback to suppress the inflammatory response. nih.gov Research in porcine models has shown that continuous ACTH treatment can alleviate LPS-stimulated inflammation in the adrenal gland, suggesting a protective role of the stress response in mitigating excessive inflammation. nih.gov

The immunomodulatory effects of ACTH are also thought to be mediated by its direct interaction with melanocortin receptors (MCRs) on various immune cells. researchgate.netnih.gov Acthar® Gel, a preparation containing a mixture of ACTH analogs derived from porcine pituitary glands, is believed to exert its anti-inflammatory and immunomodulatory effects by activating MCRs throughout the body. researchgate.netnih.gov Studies have shown that the effects of Acthar® Gel are distinct from those of glucocorticoids alone, suggesting a direct immunomodulatory mechanism. researchgate.net

Research in neonatal rats has utilized a neutralizing monoclonal antibody against ACTH to investigate its role in the stress response during early development. oup.com These studies highlight the importance of ACTH in regulating stress responses and provide insights into the long-term effects of ACTH on adrenal function and its interplay with the developing immune system. oup.com Furthermore, some studies suggest that stressor-induced activation of the sympathetic nervous system may play a more significant role than glucocorticoids in modulating certain aspects of immune function in domestic livestock. nih.gov

The table below outlines the key findings related to the neuroendocrine-immune system interplay and immunomodulatory actions of porcine ACTH (1-39) in research settings.

Animal Model/SystemResearch FocusKey FindingsReference(s)
Porcine Adrenal GlandInflammationContinuous ACTH treatment alleviates LPS-induced inflammation. nih.gov
Various (in relation to Acthar® Gel)ImmunomodulationACTH analogs activate melanocortin receptors on immune cells, leading to anti-inflammatory effects. researchgate.netnih.gov
Neonatal RatsDevelopmental ImmunologyACTH is crucial for regulating the stress response during early development. oup.com
Domestic LivestockStress and ImmunityThe sympathetic nervous system may play a key role in stress-induced immune modulation. nih.gov

Metabolic Homeostasis Perturbations Investigated In Vitro and In Vivo

Porcine ACTH (1-39) has been shown to influence various aspects of metabolic homeostasis in both in vitro and in vivo animal models. These effects are mediated through both the stimulation of cortisol, a key regulator of metabolism, and potentially through direct actions on metabolic tissues. nih.gov

One of the well-documented metabolic effects of ACTH is its role in lipolysis. In vitro studies using rat adipocytes have demonstrated that natural porcine ACTH (1-39) has a potent lipolytic action, leading to the breakdown of fats. nih.gov This effect appears to be dependent on aerobic metabolism within the tissue. psu.edu

In vivo studies in pigs have also highlighted the impact of porcine ACTH on lipid metabolism. In boars subjected to a three-day period of ACTH-induced stress, a significant decrease in blood cholesterol concentrations was observed, suggesting an enhanced biotransformation of cholesterol. This is likely linked to the increased demand for cholesterol as a precursor for cortisol synthesis stimulated by ACTH.

Beyond lipid metabolism, ACTH and the subsequent cortisol release play a vital role in glucose metabolism. In a porcine model of obesity, high-calorie feeding led to an activation of the HPA axis, which preceded the development of insulin (B600854) resistance. endocrine-abstracts.org This suggests that perturbations in the HPA axis, involving ACTH, may be an early event in the dysregulation of glucose homeostasis associated with obesity. endocrine-abstracts.org Furthermore, studies in genetically obese hyperglycemic mice have explored the insulin-releasing effects of ACTH (1-39). cambridge.org

The table below summarizes the key findings on the perturbations of metabolic homeostasis investigated with porcine ACTH (1-39).

Model SystemMetabolic ProcessKey FindingsReference(s)
Rat Adipocytes (in vitro)LipolysisPorcine ACTH (1-39) has a potent lipolytic action. nih.gov
Boars (in vivo)Cholesterol MetabolismACTH-induced stress leads to a decrease in blood cholesterol concentrations.
Porcine Obesity Model (in vivo)Glucose HomeostasisHPA axis activation by a high-calorie diet precedes insulin resistance. endocrine-abstracts.org
Genetically Obese Mice (in vivo)Insulin SecretionInvestigated the insulin-releasing effects of ACTH (1-39). cambridge.org

Developmental Programming of Adrenal Function in Neonatal Animal Models

Experiences during early life, particularly in the neonatal period, can have long-lasting effects on the development and function of physiological systems, a concept known as developmental programming. thepigsite.comnih.gov The HPA axis is particularly susceptible to such programming, and porcine ACTH (1-39) has been used in animal models to investigate how early-life stress and hormonal exposure can shape adrenal function later in life. thepigsite.combioscientifica.com

Studies in neonatal pigs have shown that the pituitary-adrenocortical axis undergoes significant changes during early development. nih.gov Research has demonstrated that neonatal boars exhibit age-related differences in their response to stress, with the most pronounced ACTH and cortisol responses occurring around day 12 of life. nih.gov This suggests a critical window for the maturation of the HPA axis. Furthermore, there appear to be age-related changes in adrenal ACTH receptors in neonatal pigs, with an increase in receptor concentration and a decrease in affinity observed at 17 days of age compared to earlier and later time points. oup.com

Prenatal exposure to elevated cortisol levels, induced by maternal ACTH administration, can also program the HPA axis of the offspring. bioscientifica.com In pigs, prenatal ACTH treatment of sows has been shown to alter the HPA axis and central neurotransmitter systems in the piglets. bioscientifica.com For example, maternal ACTH treatment during mid-gestation led to a decrease in plasma corticosteroid-binding globulin (CBG) in the offspring. bioscientifica.com Treatment during late gestation also decreased plasma CBG and increased plasma noradrenaline concentrations in the piglets. bioscientifica.com These findings indicate that the timing of prenatal stress exposure is critical in determining the specific long-term effects on the offspring's neuroendocrine function. bioscientifica.com

In neonatal rats, the adrenal response to ACTH also shows developmental changes. physiology.org Young rat pups (postnatal day 2) exhibit a large corticosterone response to even low doses of porcine ACTH, sometimes without a corresponding increase in adrenal cyclic adenosine (B11128) monophosphate (cAMP), the classical second messenger for ACTH action. physiology.org This suggests that in the very early neonatal period, ACTH may stimulate steroidogenesis through non-cAMP-mediated pathways. physiology.org

The table below provides a summary of the research findings on the developmental programming of adrenal function in neonatal animal models using porcine ACTH (1-39).

Animal ModelDevelopmental StageKey FindingsReference(s)
Neonatal PigsPostnatalAge-related changes in HPA axis response to stress and adrenal ACTH receptor characteristics. nih.govoup.com
PigsPrenatalMaternal ACTH treatment programs the HPA axis and neurotransmitter systems of the offspring. bioscientifica.com
Neonatal RatsPostnatalAdrenal response to ACTH changes with age, with evidence for non-cAMP-mediated pathways in early neonates. physiology.org

Comparative and Evolutionary Endocrinology of Acth 1 39

Phylogenetic Analysis of ACTH Sequence and Receptor Systems

The evolutionary history of ACTH is intrinsically linked to its precursor, POMC. Phylogenetic studies suggest that the POMC gene likely originated from an ancestral opioid-coding gene. nih.govresearchgate.net A pivotal event in its evolution was the merging of an ACTH/MSH fragment into the opioid fragment, a development that occurred no earlier than the two rounds of whole-genome duplication in early vertebrate history. nih.gov This created a complex precursor protein that gives rise to peptides with distinct functions, co-evolving with two separate receptor systems: the opioid and the melanocortin receptors. nih.gov

The POMC gene structure shows distinct evolutionary trends across different vertebrate lineages. Following the initial genome duplication events, the basic POMC organization plan emerged in jawless fish, featuring multiple melanocortin sequences like α-MSH/ACTH and β-MSH. nih.govresearchgate.net A subsequent duplication event led to the gain of the γ-MSH sequence. nih.govresearchgate.net Among jawed vertebrates, three main evolutionary paths are apparent:

Cartilaginous Fish: Gained the δ-MSH sequence. nih.gov

Ray-Finned Fish: Lost the γ-MSH sequence. nih.govresearchgate.net

Lobe-Finned Fish/Tetrapods: Retained the post-2R POMC organization plan. nih.govresearchgate.net

Despite these structural changes in the precursor gene, the primary sequence of α-MSH and the first 25 amino acids of ACTH show rigorous conservation, indicating strong selective pressure to maintain their critical functions. nih.gov The melanocortin receptor family, to which the ACTH receptor belongs, also expanded through these genome duplications, diversifying to mediate the various functions of the POMC-derived peptides, from pigmentation and adrenal function to energy balance. frontiersin.orgnih.gov

Advanced Methodologies for Investigating Acth 1 39 , Porcine

In Vitro Bioassay Systems for Potency and Efficacy Assessment

In vitro bioassays are fundamental for quantifying the biological activity of ACTH (1-39), porcine. These systems provide a controlled environment to assess the hormone's ability to stimulate its target cells and receptors.

Adrenal Cell-Based Assays: A primary method for assessing ACTH potency involves the use of adrenal cortex cell lines, such as the Y1 mouse adrenal tumor cell line. In these assays, cells are incubated with varying concentrations of porcine ACTH (1-39), and the subsequent production of corticosteroids (e.g., cortisol or corticosterone) or the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), is measured. nih.govfrontiersin.orgbioscientifica.com The response is typically quantified using techniques like ELISA. Research has shown that porcine ACTH (1-39) at nanomolar concentrations can induce cortisol secretion in Y1 adrenal cells.

Receptor Binding Assays: These assays directly measure the affinity of this compound, for its specific receptor, the melanocortin-2 receptor (MC2R). frontiersin.org Competitive binding assays are commonly employed, where radiolabeled ACTH (e.g., with Iodine-125) competes with unlabeled porcine ACTH for binding to MC2R expressed in cell membranes or on transfected cells. oup.comnih.gov The concentration of unlabeled ACTH that displaces 50% of the radiolabeled ligand (IC₅₀) is a measure of its binding affinity. For instance, an IC₅₀ of 0.8 nM has been reported for the competition of synthetic ACTH analogs with radiolabeled ACTH for MC2R binding.

The following table summarizes key parameters of common in vitro bioassays for this compound:

Assay TypeCell/System UsedEndpoint MeasuredTypical Concentration RangeReference
Adrenal Cell StimulationY1 mouse adrenal cellsCortisol or Corticosterone (B1669441) secretion1–10 nM
cAMP Production AssayAdrenal cortex cell lines, MC2R-transfected cellsCyclic AMP (cAMP) levelsVaries bioscientifica.com
Receptor Binding AssayMC2R-transfected cells, Adrenal cortical membranesDisplacement of radiolabeled ACTHIC₅₀ ~0.8 nM oup.com

Chromatographic and Spectrometric Techniques for Peptide Isolation and Characterization

The isolation of pure this compound, from pituitary extracts and the precise characterization of its structure are heavily reliant on advanced chromatographic and spectrometric methods.

Chromatographic Techniques: A multi-step chromatographic process is typically employed for the purification of porcine ACTH.

Ion-Exchange Chromatography: This technique separates peptides based on their net charge. Cation-exchange resins are often used at a specific pH to bind ACTH while allowing other pituitary proteins to be washed away.

Gel Filtration Chromatography: This method separates molecules based on their size. It is effective in removing smaller peptide fragments from the full-length ACTH (1-39).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of ACTH. nih.govnih.gov A C18 column with a gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA) is commonly used, achieving purities greater than 95%. researchgate.net

Spectrometric Techniques: Mass spectrometry (MS) is indispensable for the structural verification and characterization of this compound.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique is used to confirm the molecular weight of the purified peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis of MS. oup.comnih.govresearchgate.netgoogle.com It is used to confirm the amino acid sequence and identify any post-translational modifications or fragments. oup.comnih.gov LC-MS/MS can detect and quantify intact ACTH and its various proteoforms in biological samples. researchgate.net

The following table outlines the typical application of these techniques in the study of this compound:

TechniquePrincipleApplication in ACTH ResearchReference
Ion-Exchange ChromatographySeparation by chargeInitial purification from pituitary extracts
Gel Filtration ChromatographySeparation by sizeRemoval of peptide fragments
Reverse-Phase HPLCSeparation by hydrophobicityFinal purification, purity assessment nih.gov
MALDI-TOF MSMass determination by time-of-flightConfirmation of molecular weight
LC-MS/MSSeparation followed by mass analysisSequence verification, identification of fragments and modifications, quantification in biological samples oup.comresearchgate.net

Immunoassays for Hormonal Quantification in Research Samples

Immunoassays are highly sensitive and specific methods used for the quantification of this compound, in various biological samples like plasma and serum. mdbioproducts.comthermofisher.com

Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique for measuring ACTH concentrations. nih.govnih.gov It involves a competitive binding reaction between a known quantity of radiolabeled ACTH and the unlabeled ACTH in a sample for a limited number of specific antibodies. ibl-america.com The amount of radioactivity is inversely proportional to the concentration of ACTH in the sample. RIAs have been developed that can detect ACTH levels in the picogram per milliliter (pg/mL) range. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used immunoassay for ACTH quantification. mdbioproducts.combiocompare.commybiosource.comantibodies.com In a typical sandwich ELISA, a capture antibody specific for ACTH is coated onto a microplate. mybiosource.comantibodies.com The sample is added, and any ACTH present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added, binding to a different epitope on the ACTH molecule. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of ACTH in the sample. mybiosource.com Commercially available ELISA kits for porcine ACTH have sensitivities in the pg/mL range. biocompare.com

The table below compares the key features of RIA and ELISA for ACTH quantification:

Immunoassay TypePrincipleTypical SensitivitySample TypesReference
Radioimmunoassay (RIA)Competitive binding with radiolabeled antigen~1 pg/mLPlasma nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)Sandwich or competitive binding with enzyme-linked antibody0.46 - 9.375 pg/mLPlasma, Serum, Tissue Homogenates mdbioproducts.combiocompare.com

Experimental Design Strategies in Animal Models for Specificity and Variability

Animal models are crucial for investigating the in vivo effects of this compound, and for understanding the complexities of the HPA axis. researchgate.net

Porcine Models: Pigs are a relevant large animal model for studying the HPA axis due to physiological similarities to humans. nih.govendocrine-abstracts.org The ACTH stimulation test is a common experimental design where exogenous porcine ACTH is administered to pigs to assess the responsiveness of the adrenal cortex by measuring the resulting cortisol production. nih.govfrontiersin.org This approach allows for the study of individual and genetic variations in HPA axis activity. frontiersin.orgnih.gov For example, studies have shown that cortisol levels in pigs peak approximately one hour after an ACTH injection. nih.gov

Rodent Models: Rats and mice are also frequently used models in ACTH research. nih.govmdpi.compnas.orgbioscientifica.com These models are valuable for studying the developmental aspects of the adrenal response to ACTH and for investigating the molecular mechanisms of ACTH action. nih.govbioscientifica.com For instance, studies in neonatal rats have explored the relationship between ACTH-stimulated corticosterone release and adrenal cAMP content. nih.gov

To minimize variability and ensure specificity in these studies, several factors are considered in the experimental design:

Control Groups: Appropriate control groups (e.g., vehicle-injected animals) are essential.

Standardization: Standardization of factors such as age, sex, and housing conditions of the animals is important.

Time-Course Studies: Collecting samples at multiple time points after ACTH administration provides a dynamic view of the hormonal response. nih.gov

Dose-Response Studies: Using a range of ACTH doses helps to characterize the sensitivity of the adrenal response. nih.gov

Genetic and Molecular Approaches in HPA Axis Research

Genetic and molecular techniques have provided significant insights into the regulation and function of the HPA axis and the response to ACTH.

Gene Expression Analysis: Microarray analysis and RNA sequencing are used to study global changes in gene expression in adrenal tissue in response to ACTH stimulation. nih.govnih.govfrontiersin.orgmdpi.com These studies have identified numerous genes that are upregulated or downregulated by ACTH, including those involved in steroidogenesis and cell signaling. nih.govnih.gov For example, microarray analysis in pigs has identified clusters of genes with distinct kinetic responses to ACTH injection, with some being strongly correlated with cortisol levels and regulated by the glucocorticoid receptor. nih.gov

Candidate Gene Approach: This approach focuses on investigating the role of specific genes known to be involved in the HPA axis. For instance, research in pigs has highlighted the importance of polymorphisms in the glucocorticoid receptor gene (NR3C1) in the genetic variation of HPA axis activity. frontiersin.orgnih.gov

Molecular Probes: The use of molecular probes, such as radiolabeled ACTH, is crucial for studying the ACTH receptor (MC2R). nih.gov These probes allow for the direct investigation of ligand-receptor binding and the characterization of receptor properties.

Genetically Modified Animal Models: The development of knockout mouse models, such as those lacking the MC2R or its accessory protein (MRAP), has been instrumental in elucidating the specific roles of these proteins in adrenal development and ACTH signaling. bioscientifica.com

The following table highlights some of the key genetic and molecular approaches and their applications in porcine ACTH research:

MethodologyApplicationKey Findings/TargetsReference
Microarray/RNA SequencingGlobal gene expression profiling in response to ACTHIdentification of ACTH-responsive genes, signaling pathways nih.govnih.govfrontiersin.org
Candidate Gene AnalysisInvestigating the role of specific genes in HPA axis functionPolymorphisms in NR3C1 affect HPA axis activity frontiersin.orgnih.gov
Molecular Probes (e.g., radiolabeled ACTH)Receptor binding and characterizationDirect demonstration of ACTH binding to its receptor nih.gov
Genetically Modified Models (e.g., knockout mice)Elucidating the function of specific genes in vivoEssential role of MC2R and MRAP in adrenal function bioscientifica.com

Emerging Research Themes and Future Perspectives on Acth 1 39 , Porcine

Elucidation of Physiological Significance of Novel Endogenous ACTH Fragments

The precursor protein for ACTH, pro-opiomelanocortin (POMC), is known to be cleaved into multiple bioactive peptides, including ACTH, melanocyte-stimulating hormones (MSH), and β-endorphin. nih.govbioscientifica.combioscientifica.com This processing is tissue-dependent and carried out by prohormone convertases. nih.govnih.gov Traditionally, ACTH (1-39) has been considered the primary pituitary hormone stimulating the adrenal cortex. However, recent research indicates that the processing of ACTH itself is more complex than previously understood, yielding a variety of smaller fragments whose physiological roles are under active investigation.

Detailed analysis of extracts from porcine pituitary glands has led to the isolation and structural characterization of several novel ACTH-like peptides. nih.gov These findings suggest that ACTH can undergo more extensive and differential proteolytic processing than previously thought. nih.gov Among the identified molecules are truncated forms of ACTH, which exist in significant amounts relative to the intact hormone. nih.gov The biological activity of these fragments appears to be reduced or absent compared to full-length ACTH, raising questions about their physiological purpose, which remains to be fully resolved. nih.gov

Table 1: Novel ACTH Fragments Identified in Porcine Pituitary Extracts This table summarizes novel ACTH-like peptides isolated from porcine pituitary glands, as detailed in research findings.

Fragment NameAmino Acid SequenceNotes
ACTH(1-31)Represents the first 31 amino acids of ACTH.Identified as a naturally occurring fragment. nih.gov
ACTH(7-34)A truncated form beginning at amino acid 7.Isolated and structurally characterized. nih.gov
ACTH(7-36)A truncated form beginning at amino acid 7.Isolated and structurally characterized. nih.gov
ACTH(7-38)A truncated form extending to amino acid 38.Identified in porcine pituitary extracts. nih.gov

Investigation of Non-Steroidogenic, Direct Cellular Actions

While the steroidogenic effects of ACTH on the adrenal cortex are well-established, emerging research highlights its direct actions on various cells and tissues that are independent of corticosteroid production. nih.govfrontiersin.org These actions are often mediated through melanocortin receptors (MCRs) other than the classical MC2R found in the adrenal cortex. nih.govnih.gov

ACTH has been shown to have direct effects within the adrenal gland itself that are not strictly steroidogenic. For instance, it can influence adrenal blood flow and vascularization, which indirectly supports steroid production. frontiersin.orgoup.com ACTH stimulates the release of factors like vascular endothelial growth factor (VEGF) from adrenocortical cells, promoting angiogenesis and tissue growth. frontiersin.org Furthermore, ACTH can modulate the local immune environment within the adrenal gland by influencing cytokine production. frontiersin.orgoup.com Research also points to ACTH's ability to influence the adrenal medulla, affecting epinephrine (B1671497) and norepinephrine (B1679862) release, partly by increasing the medulla's exposure to glucocorticoids which in turn induces key enzymes. nih.gov

Beyond the adrenal gland, ACTH exerts effects on other tissues. In rodent models, ACTH can stimulate lipolysis in adipose tissue through MC2R-dependent pathways, although this effect does not appear to be significant in human adipose tissue. nih.gov The melanocortin system, to which ACTH belongs, also plays a broader role in modulating immune and inflammatory responses. nih.govoup.comrupahealth.com For example, POMC-derived peptides can influence cytokine production in immune cells, such as inducing IL-10 in monocytes, which contributes to immunosuppression. oup.com

Table 2: Selected Non-Steroidogenic Actions of ACTH This interactive table outlines the direct cellular effects of ACTH that are not related to stimulating steroid synthesis.

Target Cell / TissueObserved ActionMediating Receptor (if known)
Adrenocortical CellsStimulates VEGF release, promoting angiogenesis. frontiersin.orgMC2R
Adrenal MedullaInfluences epinephrine and norepinephrine release. nih.govIndirect (via glucocorticoids)
Adipocytes (Rodent)Stimulates lipolysis. nih.govMC2R
Immune Cells (Monocytes)Induces production of immunosuppressive cytokines (e.g., IL-10). oup.comNot specified

Genetic Factors Influencing ACTH Responsiveness and HPA Axis Phenotypes

Key genes implicated in this variability include those that encode for the ACTH receptor (MC2R) and its crucial accessory protein, the melanocortin receptor accessory protein (MRAP). nih.govnih.gov Mutations in either of these genes can lead to resistance to ACTH and cause conditions like familial glucocorticoid deficiency. nih.govnih.gov Furthermore, polymorphisms in the MC2R gene promoter have been linked to variations in both cortisol and adrenal androgen responses to ACTH stimulation. nih.gov One study identified a polymorphism at the transcription initiation site of the MC2R gene that resulted in lower promoter activity and a decreased dehydroepiandrosterone (B1670201) (DHEA) response during an ACTH stimulation test. nih.gov

Other important genetic variations are found in genes that regulate the HPA axis feedback loop, such as the glucocorticoid receptor gene (NR3C1) and FKBP5, which encodes a co-chaperone protein that modulates glucocorticoid receptor sensitivity. rug.nldroracle.aimdpi.com Polymorphisms in these genes can interact with environmental factors, like early life stress, to shape long-term HPA axis function. rug.nloup.com For instance, certain FKBP5 polymorphisms are associated with a higher risk for post-traumatic stress disorder (PTSD) following childhood adversity. rug.nl

GeneGene ProductRole in HPA AxisImpact of Polymorphism
MC2RACTH ReceptorBinds ACTH to initiate signal in adrenal cortex. nih.govPromoter polymorphisms can decrease DHEA secretion in response to ACTH. nih.gov Mutations can cause ACTH resistance. nih.gov
MRAPMelanocortin Receptor Accessory ProteinRequired for functional expression and trafficking of MC2R. nih.govMutations cause a form of familial glucocorticoid deficiency (ACTH resistance). nih.gov
NR3C1Glucocorticoid Receptor (GR)Mediates negative feedback of cortisol on the HPA axis. mdpi.comnih.govCertain polymorphisms are associated with altered cortisol responses to psychosocial stress. oup.com
FKBP5FK506 Binding Protein 5A co-chaperone that regulates GR sensitivity. rug.nlmdpi.comPolymorphisms can interact with early life stress to increase risk for stress-related disorders like PTSD. rug.nl
CYP11B1 / CYP11B2Steroidogenic EnzymesCatalyze final steps of cortisol and aldosterone (B195564) synthesis. nih.govCommon polymorphisms can alter gene expression and the balance of circulating steroids in response to ACTH. nih.govdntb.gov.ua

Characterization of Complex Naturally Sourced ACTH Analog Mixtures

Preparations of ACTH derived from natural sources, such as porcine pituitary glands, are not homogenous substances but rather complex mixtures of related peptides. nih.gov Detailed characterization of these mixtures is crucial for understanding their full biological activity. Advanced analytical techniques like reverse-phase high-performance liquid chromatography (HPLC) combined with radioimmunoassays and peptide sequencing have been employed to dissect the composition of these preparations.

One significant study on a partially purified fraction from porcine pituitary glands identified six distinct ACTH-like peptides. nih.gov Four of these were novel fragments of standard ACTH: ACTH(1-31), ACTH(7-34), ACTH(7-36), and ACTH(7-38). nih.gov The presence of these fragments in significant quantities suggests that the proteolytic processing of ACTH within the pituitary is an important regulatory step. nih.gov

Intriguingly, the same study uncovered two other peptides that represented a novel variant of ACTH. These fragments, [Thr8]ACTH(1-31) and [Thr8]ACTH(7-31), both contained a threonine amino acid in place of the highly conserved arginine at position 8. nih.gov This substitution is noteworthy because the primary structure of ACTH is remarkably conserved across species, and this particular region is part of the core pharmacophore essential for melanocortin receptor binding and activity. nih.gov As expected, these variant peptides possessed little to no ACTH-like biological activity. nih.gov The genetic and physiological implications of such a variant ACTH molecule existing naturally are a subject for further investigation. nih.gov

Development of Advanced Research Models for HPA Axis Studies

Understanding the intricate dynamics of the HPA axis requires sophisticated research models that can recapitulate its complex feedback loops and cellular interactions. nih.gov Recent years have seen significant progress in developing advanced in vitro and in vivo systems that move beyond traditional two-dimensional cell cultures.

A major breakthrough has been the creation of adrenal organoids. scienceboard.netnih.gov These are three-dimensional organ models grown in a dish from human induced pluripotent stem cells (iPSCs). Researchers have successfully coaxed iPSCs to develop into tissue that resembles the human fetal adrenal gland. scienceboard.net These lab-grown cells can produce steroid hormones, such as DHEA, and, critically, can respond to the HPA axis feedback loop, demonstrating a functional response to signals that normally regulate the adrenal gland. scienceboard.net Adrenal organoids provide a powerful platform for studying the genetics of adrenal insufficiency, for drug screening, and for potentially developing cell-based therapies in the future. scienceboard.netnih.gov

In addition to organoids, mathematical modeling has emerged as a valuable tool for explaining HPA axis dysregulation over different timescales. nih.govresearchgate.net These models can incorporate variables such as changes in the functional mass of the pituitary and adrenal glands in response to chronic stress, providing insights into phenomena like the blunted ACTH response observed in certain psychiatric disorders. nih.govresearchgate.net Animal models also continue to be refined, with genetically engineered mice allowing for the targeted study of specific genes' roles in HPA axis function ( endocrine-abstracts.org) and large animal models, including porcine models, serving as an important step for translating cell transplantation therapies toward clinical application. oup.com

Table 4: Comparison of Advanced HPA Axis Research Models This table provides an overview of different modern research models used to study the Hypothalamic-Pituitary-Adrenal (HPA) axis, highlighting their primary applications and key features.

Model TypeDescriptionKey Applications & Features
Adrenal Organoids 3D self-organizing structures grown from stem cells that mimic fetal adrenal tissue. scienceboard.netStudying human adrenal development, disease modeling (e.g., adrenal insufficiency), drug screening, and potential for cell-based therapies. scienceboard.netnih.gov
Mathematical Models Computational systems that simulate the hormonal and glandular interactions of the HPA axis over time. nih.govresearchgate.netExplaining long-term dysregulation in conditions like chronic stress or anorexia; testing hypotheses about feedback mechanisms. nih.gov
Genetically Engineered Animal Models Animals (e.g., mice) with specific genes altered or deleted to study their function. nih.govendocrine-abstracts.orgInvestigating the precise role of individual genes (e.g., Nr3c1, Pomc) in HPA axis regulation and behavior. nih.govendocrine-abstracts.org
Large Animal Models (e.g., Porcine) Use of larger animals to test therapies in a system more analogous to humans. oup.comImportant for preclinical evaluation of cell transplantation strategies and assessing systemic hormone production from transplanted cells. oup.com

Q & A

Basic Research Questions

Q. What structural characteristics of ACTH (1-39), porcine are critical for its biological activity, and how can these be experimentally validated?

  • Methodological Answer : Utilize mass spectrometry (MS) to confirm peptide sequence integrity and circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix content). Compare bioactivity via adrenal cell cortisol secretion assays, ensuring batch-to-batch consistency through HPLC purity analysis (>95%). Structural modifications (e.g., oxidation of methionine residues) should be monitored, as they may reduce receptor binding efficacy .

Q. What synthesis and purification protocols are recommended for producing high-purity this compound for in vivo studies?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cleavage/deprotection using trifluoroacetic acid (TFA). Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Validate purity using MALDI-TOF MS and amino acid analysis. Lyophilize under inert gas to prevent degradation, and store at -80°C in aliquots to avoid freeze-thaw cycles .

Q. Which in vitro assays are most reliable for assessing the potency of this compound compared to endogenous human ACTH?

  • Methodological Answer : Use adrenal cortex cell lines (e.g., Y1 mouse adrenal cells) to measure cAMP production via ELISA. Cross-validate with radioligand binding assays using melanocortin-2 receptor (MC2R)-transfected cells. Normalize results against human ACTH (1-39) to calculate relative potency, accounting for species-specific receptor affinity differences .

Advanced Research Questions

Q. How can researchers design controlled experiments to isolate the effects of this compound from endogenous ACTH in in vivo models?

  • Methodological Answer : Use adrenalectomized animal models to eliminate endogenous ACTH interference. Administer this compound via osmotic pumps for steady-state delivery. Include sham-operated controls and measure plasma cortisol via LC-MS/MS to avoid antibody cross-reactivity. Statistical analysis should employ mixed-effects models to account for individual variability .

Q. What statistical approaches address dose-response variability in this compound studies with limited sample sizes?

  • Methodological Answer : Apply Bayesian hierarchical modeling to pool data across small cohorts, incorporating prior knowledge of ACTH pharmacokinetics. Use bootstrapping to estimate confidence intervals for EC50 values. Sensitivity analyses should test assumptions about non-linear responses (e.g., log-transformed dose variables) .

Q. How should conflicting stability data for this compound under different storage conditions be resolved in systematic reviews?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH) with LC-MS/MS quantification of degradation products. Use meta-regression to assess sources of heterogeneity (e.g., buffer composition, lyophilization protocols). Apply GRADE criteria to evaluate evidence quality, prioritizing studies with validated analytical methods .

Q. What strategies mitigate cross-reactivity in immunoassays measuring this compound in cross-species plasma?

  • Methodological Answer : Pre-treat samples with heterophilic blocking reagents to neutralize interfering antibodies. Validate assays using spike-recovery experiments with species-matched plasma. Compare results with LC-MS/MS as a reference method. Report cross-reactivity coefficients for related peptides (e.g., ACTH fragments) in supplementary materials .

Q. How can researchers validate antibody specificity for this compound in immunohistochemistry?

  • Methodological Answer : Perform western blotting under reducing/non-reducing conditions to confirm target band specificity. Use knockout cell lines (e.g., CRISPR-edited MC2R-null cells) as negative controls. Pre-absorb antibodies with excess this compound to test signal abolition. Include isotype-matched controls in all experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.